molecular formula C10H14Cl2N2S B038928 Anpirtolin CAS No. 118688-35-0

Anpirtolin

Cat. No. B038928
M. Wt: 269.19 g/mol
InChI Key: GRXDJABVNGUGCW-AOWJRAKFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anpirtolin is a chemical compound that has been the focus of scientific research for its potential therapeutic applications. It is a member of the class of compounds known as pyridazines, which have been found to possess a range of biological activities. Anpirtolin has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, which make it a promising candidate for the treatment of a variety of diseases.

Mechanism Of Action

The mechanism of action of anpirtolin is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Anpirtolin has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defenses.

Biochemical And Physiological Effects

Anpirtolin has been found to have a range of biochemical and physiological effects. In vitro studies have shown that anpirtolin can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of antioxidant enzymes, such as heme oxygenase-1. In animal studies, anpirtolin has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

Anpirtolin has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to be stable under a range of conditions. However, there are also limitations to its use. Anpirtolin is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on anpirtolin. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Anpirtolin has been shown to have neuroprotective effects in animal models, and further research is needed to determine whether it could be an effective treatment for these conditions.
Another area of interest is the use of anpirtolin in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Anpirtolin has been shown to have anti-inflammatory effects in vitro and in animal models, and further research is needed to determine whether it could be an effective treatment for these conditions.
Finally, there is also interest in exploring the potential use of anpirtolin in cancer treatment. Anpirtolin has been shown to have anti-proliferative effects in vitro, and further research is needed to determine whether it could be an effective treatment for certain types of cancer.

Synthesis Methods

Anpirtolin can be synthesized through a variety of methods, including the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate. This reaction results in the formation of 2,3-dihydro-1H-pyrido[2,3-d]pyridazine, which can then be converted to anpirtolin through further chemical reactions.

Scientific Research Applications

Anpirtolin has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. These studies have focused on a variety of diseases and conditions, including neurodegenerative disorders, inflammatory diseases, and cancer.

properties

CAS RN

118688-35-0

Product Name

Anpirtolin

Molecular Formula

C10H14Cl2N2S

Molecular Weight

269.19 g/mol

IUPAC Name

2-chloro-6-piperidin-4-ylsulfanyl(2,6-14C2)pyridine;hydrochloride

InChI

InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H/i9+2,10+2;

InChI Key

GRXDJABVNGUGCW-AOWJRAKFSA-N

Isomeric SMILES

C1CNCCC1S[14C]2=N[14C](=CC=C2)Cl.Cl

SMILES

C1CNCCC1SC2=NC(=CC=C2)Cl.Cl

Canonical SMILES

C1CNCCC1SC2=NC(=CC=C2)Cl.Cl

synonyms

anpirtolin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.